N,1-dimethyl-1H-pyrazole-5-sulfonamide
Overview
Description
“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It has a molecular weight of 175.21 .
Synthesis Analysis
A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-1H-pyrazole-5-sulfonamide” can be represented by the InChI code: 1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is a solid or semi-solid or lump or liquid . and should be stored at room temperature .Scientific Research Applications
Synthesis and Bioactivities
N,1-Dimethyl-1H-Pyrazole-5-sulfonamide derivatives show potential in medicinal chemistry due to their bioactive properties. Studies like Ozmen Ozgun et al. (2019) have demonstrated that certain derivatives can act as inhibitors for human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells (Ozmen Ozgun et al., 2019).
Cyclooxygenase-2 Inhibitors
Research by Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in inflammation and pain pathways. These compounds, including celecoxib, showed promise in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial and Antioxidant Activities
Studies such as Badgujar et al. (2018) have synthesized new sulfonamides from Ampyrone, which exhibited significant antimicrobial and antioxidant activities. These compounds were tested against various bacterial and fungal strains, showing potential as antibacterial agents (Badgujar et al., 2018).
Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids. These compounds have a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain activities, highlighting the versatility of sulfonamide-based compounds (Ghomashi et al., 2022).
Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives, such as the study by Mert et al. (2014), has shown that these compounds can exhibit antiproliferative activities against cancer cell lines, including HeLa and C6 cell lines. Some derivatives showed comparable activities to common anticancer drugs (Mert et al., 2014).
Safety And Hazards
“N,1-dimethyl-1H-pyrazole-5-sulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
N,2-dimethylpyrazole-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-7-8(5)2/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWXKHZJBRCIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-1H-pyrazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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